molecular formula C19H12F4N2O2 B105197 Picolinafen CAS No. 137641-05-5

Picolinafen

Cat. No. B105197
Key on ui cas rn: 137641-05-5
M. Wt: 376.3 g/mol
InChI Key: CWKFPEBMTGKLKX-UHFFFAOYSA-N
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Patent
US06271372B1

Procedure details

Analogously to Example 4, 6.84 g (25 mmol) of 2-chloro-6-[3-(trifluoromethyl)phenoxy]pyridine, 3.33 g (30 mmol) of 4-fluoroaniline, 2.92 g (27.5 mmol) of sodium carbonate, 5.6 mg (25 μmol) of palladium(II) acetate and 260 mg (0.75 mmol) of tris(4-methoxyphenyl)phosphine in 25 ml of methylcyclohexane were reacted under a CO pressure of 7.5 bar for 20 hours. After cooling to 80° C., the reaction mixture was diluted with 65 ml of warm methylcyclohexane. The salts were filtered off and washed with 10 ml of warm methylcyclohexane. On cooling to 5° C. the product crystallized. The yield was 8.1 g (86 percent) of a light beige solid. The melting point was 104.5° to 105.1° C.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
2.92 g
Type
reactant
Reaction Step One
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
5.6 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=2)[N:3]=1.[F:19][C:20]1[CH:26]=[CH:25][C:23]([NH2:24])=[CH:22][CH:21]=1.[C:27](=O)([O-])[O-:28].[Na+].[Na+].COC1C=CC(P(C2C=CC(OC)=CC=2)C2C=CC(OC)=CC=2)=CC=1>CC1CCCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:19][C:20]1[CH:26]=[CH:25][C:23]([NH:24][C:27]([C:2]2[CH:7]=[CH:6][CH:5]=[C:4]([O:8][C:9]3[CH:14]=[CH:13][CH:12]=[C:11]([C:15]([F:18])([F:17])[F:16])[CH:10]=3)[N:3]=2)=[O:28])=[CH:22][CH:21]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)OC1=CC(=CC=C1)C(F)(F)F
Name
Quantity
3.33 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1
Name
Quantity
2.92 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
260 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)P(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Name
Quantity
25 mL
Type
solvent
Smiles
CC1CCCCC1
Name
Quantity
5.6 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
65 mL
Type
solvent
Smiles
CC1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The salts were filtered off
WASH
Type
WASH
Details
washed with 10 ml of warm methylcyclohexane
TEMPERATURE
Type
TEMPERATURE
Details
On cooling to 5° C. the product
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
Smiles
FC1=CC=C(C=C1)NC(=O)C1=NC(=CC=C1)OC1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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